molecular formula C6H8N4O3 B13676910 6-Hydrazinyl-2-methoxy-3-nitropyridine

6-Hydrazinyl-2-methoxy-3-nitropyridine

Cat. No.: B13676910
M. Wt: 184.15 g/mol
InChI Key: NGYLPCMMSFVKPB-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Pyridine (B92270) Scaffolds in Chemical Research

Substituted pyridine scaffolds are a cornerstone of modern chemical research, primarily due to their prevalence in a vast array of biologically active compounds and functional materials. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, serves as a versatile framework that can be functionalized at various positions to modulate its electronic properties, solubility, and steric profile. sigmaaldrich.comnih.gov This adaptability has led to the incorporation of pyridine moieties into numerous pharmaceuticals, agrochemicals, and catalysts. cymitquimica.com The strategic placement of different substituents on the pyridine ring allows for the fine-tuning of a molecule's properties, making these scaffolds a central focus in the design and synthesis of new chemical entities with tailored functions. nih.govuni.lu

Fundamental Roles of Hydrazine (B178648) and Nitro Functionalities in Synthetic and Mechanistic Organic Chemistry

The hydrazine (-NHNH2) and nitro (-NO2) functional groups are independently recognized for their profound impact on the reactivity and properties of organic molecules. Hydrazine and its derivatives are potent nucleophiles and reducing agents, widely employed in the synthesis of a variety of heterocyclic systems, such as pyrazoles and triazoles. researchgate.netnih.gov The presence of two adjacent nitrogen atoms with lone pairs of electrons makes the hydrazine group a key player in condensation reactions, particularly with carbonyl compounds to form hydrazones. pharmaffiliates.comresearchgate.net

The nitro group, on the other hand, is one of the strongest electron-withdrawing groups in organic chemistry. semanticscholar.orgnih.gov Its presence on an aromatic ring significantly influences the ring's electronic density, making it susceptible to nucleophilic aromatic substitution. mdpi.comgoogle.com The nitro group's ability to stabilize negative charge in reaction intermediates is a critical aspect of its role in facilitating these transformations. Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic pathway to a wide range of amino-substituted compounds.

Overview of 6-Hydrazinyl-2-methoxy-3-nitropyridine as a Key Research Target in Heterocyclic Chemistry

This compound is a molecule that synergistically combines the features of a substituted pyridine with the distinct functionalities of hydrazine and a nitro group. The methoxy (B1213986) group at the 2-position and the nitro group at the 3-position create a unique electronic environment within the pyridine ring. The hydrazinyl group at the 6-position introduces a potent nucleophilic center. This trifunctional arrangement makes this compound a highly attractive target for research in heterocyclic chemistry. Its structure suggests potential for a variety of chemical transformations, including further heterocycle synthesis via the hydrazinyl group and nucleophilic substitution reactions. The study of this compound offers valuable insights into the interplay of multiple functional groups on a pyridine scaffold and their collective influence on chemical reactivity and properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

(6-methoxy-5-nitropyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8N4O3/c1-13-6-4(10(11)12)2-3-5(8-6)9-7/h2-3H,7H2,1H3,(H,8,9)

InChI Key

NGYLPCMMSFVKPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)NN)[N+](=O)[O-]

Origin of Product

United States

Chemical and Physical Properties of 6 Hydrazinyl 2 Methoxy 3 Nitropyridine

The specific empirical data for 6-Hydrazinyl-2-methoxy-3-nitropyridine is not extensively documented in publicly available literature. However, its properties can be predicted based on the analysis of structurally similar compounds. The table below outlines the expected chemical and physical properties.

PropertyPredicted Value/Information
Molecular Formula C6H7N4O3
Molecular Weight 183.15 g/mol
Appearance Likely a yellow crystalline solid
Melting Point Expected to be a solid with a defined melting point
Solubility Likely soluble in polar organic solvents like DMSO and DMF
IUPAC Name This compound

Synthesis of 6 Hydrazinyl 2 Methoxy 3 Nitropyridine

A plausible synthetic route to 6-Hydrazinyl-2-methoxy-3-nitropyridine involves a nucleophilic aromatic substitution reaction. The synthesis would likely start from a precursor such as 2-methoxy-6-chloro-3-nitropyridine. The chloro group at the 6-position is a good leaving group, and the electron-withdrawing nitro group at the 3-position activates the ring towards nucleophilic attack.

The reaction would proceed by treating 2-methoxy-6-chloro-3-nitropyridine with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or isopropanol. The reaction mixture would likely be heated to facilitate the substitution. The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule would act as the nucleophile, attacking the carbon atom bearing the chlorine atom. This would lead to the displacement of the chloride ion and the formation of the desired product, this compound. An analogous reaction is the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile from its 2-chloro precursor. semanticscholar.org

Proposed Reaction Scheme:

The product could then be isolated and purified using standard laboratory techniques such as filtration and recrystallization.

Advanced Spectroscopic and Structural Characterization

Single Crystal X-ray Diffraction Analysis

A thorough search for single-crystal X-ray diffraction studies on 6-Hydrazinyl-2-methoxy-3-nitropyridine did not yield any specific results. This type of analysis is fundamental for definitively determining the three-dimensional arrangement of atoms and molecules within a crystal.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Detailed experimental Fourier Transform Infrared (FTIR) and Raman spectra for this compound, along with their corresponding vibrational mode assignments, are not present in the surveyed scientific literature.

Conformational Analysis Through Vibrational Signatures:While vibrational spectroscopy can be a powerful tool for studying conformational isomers, the absence of experimental spectra for this compound under various conditions (e.g., different solvents or temperatures) precludes any discussion of its conformational behavior based on vibrational signatures.

In-depth Spectroscopic Analysis of this compound Remains Elusive

A thorough review of available scientific literature reveals a significant gap in the detailed spectroscopic characterization of the chemical compound this compound. Despite its potential relevance in various chemical research fields, specific experimental data regarding its advanced electronic spectroscopy, including UV-Vis absorption, fluorescence profiles, and the influence of solvents on these properties, are not publicly documented.

Scientific inquiry into the electronic behavior of molecules relies heavily on techniques like UV-Vis and fluorescence spectroscopy. These methods provide critical insights into the electronic transitions occurring within a compound when it absorbs and emits light. An analysis of a compound's absorption profile can elucidate the nature of its chromophores and the energy levels of its molecular orbitals. For instance, absorption bands in the UV-Vis spectrum are typically assigned to specific electronic transitions, such as π-π* and n-π* transitions, which are characteristic of molecules with conjugated systems and heteroatoms.

Furthermore, the study of solvent effects, known as solvatochromism, is a powerful tool for understanding the nature of a molecule's ground and excited states. The polarity of the solvent can influence the energy levels of these states, leading to shifts in the absorption and emission spectra. A bathochromic (red) shift or a hypsochromic (blue) shift in the presence of different solvents can provide valuable information about the change in the molecule's dipole moment upon electronic excitation.

While research exists on the spectroscopic properties of structurally related nitropyridine derivatives, these findings cannot be directly extrapolated to this compound. Each substituent on the pyridine (B92270) ring—the hydrazinyl, methoxy (B1213986), and nitro groups in their specific positions—will uniquely influence the electronic distribution and, consequently, the spectroscopic behavior of the molecule. For example, studies on other substituted nitropyridines have detailed their absorption and emission characteristics, often attributing specific spectral features to intramolecular charge transfer (ICT) processes. However, without direct experimental measurement, the specific electronic transitions and solvent-dependent spectral behavior of this compound remain speculative.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are indispensable tools for predicting the molecular properties of novel compounds from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are expected to provide a deep understanding of the geometric and electronic characteristics of this compound.

Electronic Structure Analysis (Frontier Molecular Orbitals, Electronic Excitation Energies)

Understanding the electronic structure is key to predicting a molecule's reactivity and spectral properties. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. For this compound, the electron-donating hydrazinyl and methoxy groups and the electron-withdrawing nitro group are expected to significantly influence the distribution and energies of these orbitals. Theoretical calculations would also predict electronic excitation energies, which are fundamental to understanding the molecule's UV-Vis absorption spectrum.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, prone to nucleophilic attack). For this compound, the nitro group's oxygen atoms are expected to be regions of high negative potential, while the hydrogen atoms of the hydrazinyl group are likely to exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps to quantify intramolecular charge transfer (ICT) and electron delocalization. For this compound, NBO analysis would elucidate the hyperconjugative interactions between the lone pairs of the heteroatoms (nitrogen and oxygen) and the antibonding orbitals of the pyridine ring. These interactions are crucial for understanding the molecule's stability and the electronic effects of the substituents.

Prediction and Validation of Spectroscopic Parameters

Computational methods can simulate various types of spectra, which can then be compared with experimental data for validation of the theoretical model.

Theoretical Electronic Absorption Spectra Prediction

Theoretical predictions of electronic absorption spectra, typically performed using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by transitions involving the π-system of the pyridine ring and the non-bonding electrons of the substituent groups.

The key electronic features of this molecule are the electron-donating hydrazinyl (-NHNH2) and methoxy (-OCH3) groups, and the electron-withdrawing nitro (-NO2) group. This "push-pull" configuration facilitates intramolecular charge transfer (ICT) from the donor groups to the acceptor group through the π-conjugated pyridine ring.

Computational studies on analogous compounds, such as 2-amino-6-methoxy-3-nitropyridine (B1334430) and other substituted nitropyridines, provide insight into the expected spectral properties. redalyc.orgresearchgate.net The predicted spectrum would likely exhibit multiple absorption bands:

π → π transitions:* These transitions, associated with the aromatic pyridine ring, are typically observed at lower wavelengths (higher energy).

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms of the substituents) to an anti-bonding π* orbital. The hydrazinyl group, in particular, is known to give rise to n → π* transitions that can extend to longer wavelengths, often contributing to the color of the compound. researchgate.net For example, in the related compound 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, an absorption maximum around 350 nm is attributed to the n → π* transition of the hydrazino group. researchgate.net

TD-DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the wavelength of maximum absorption (λmax) and the oscillator strength (f) for these transitions. redalyc.org Solvent effects can also be modeled using methods like the Polarizable Continuum Model (PCM), which is important as solvent polarity is known to influence the position of absorption bands, especially those with significant charge-transfer character. researchgate.net

Table 1: Predicted Electronic Transitions for a Push-Pull Nitropyridine Analogue

Transition Type Predicted λmax (nm) Oscillator Strength (f) Description
HOMO-1 → LUMO ~280 > 0.1 π → π* transition within the pyridine system
HOMO → LUMO ~350 > 0.2 Intramolecular Charge Transfer (n → π*)
HOMO → LUMO+1 ~240 > 0.1 π → π* transition

Note: This table represents typical values expected for a nitropyridine system with donor-acceptor groups, based on computational studies of similar molecules. redalyc.orgresearchgate.net

Theoretical NMR Chemical Shift Calculations for Structural Confirmation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts (δ) and coupling constants (J) serve as a valuable complement to experimental data, aiding in signal assignment and structural verification.

For this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose, typically with the B3LYP functional and a basis set like 6-31G(d,p). nih.govresearchgate.net

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. Key expected features for this molecule include:

¹H NMR: The two aromatic protons on the pyridine ring would appear as distinct doublets, with their chemical shifts influenced by the electronic effects of the three substituents. The protons of the hydrazinyl (-NHNH₂) and methoxy (-OCH₃) groups would appear as characteristic signals, with the NH protons often exhibiting broader signals that can exchange with deuterium (B1214612) oxide.

¹³C NMR: The six carbon atoms of the pyridine ring would show distinct resonances. The carbons directly attached to the electron-withdrawing nitro group (C3) and the electronegative oxygen (C2) and nitrogen (C6) atoms would be shifted significantly downfield.

These calculations are particularly powerful for differentiating between potential isomers. For instance, if the synthesis could potentially yield 5-Hydrazinyl-2-methoxy-3-nitropyridine, a separate calculation for this isomer would predict a different set of ¹H and ¹³C chemical shifts. By comparing the calculated spectra for all possible isomers with the experimental spectrum, the correct structure can be confirmed with a high degree of confidence. ipb.pt

Table 2: Representative Calculated ¹³C NMR Chemical Shifts for Substituted Pyridines

Position Functional Group Expected Chemical Shift (δ, ppm)
C2 -OCH₃ 155 - 165
C3 -NO₂ 145 - 155
C4 -H 110 - 125
C5 -H 105 - 120
C6 -NHNH₂ 150 - 160

Note: These are estimated ranges based on data for similarly substituted pyridine rings. Actual values depend on the specific computational method and the combined electronic effects in the target molecule. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often difficult to probe experimentally. escholarship.org For a molecule like this compound, computational studies could illuminate both its synthesis and its subsequent reactivity.

A common synthetic route to such compounds involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-methoxy-3-nitro-6-chloropyridine, with hydrazine (B178648). mdpi.com DFT calculations can be used to model this reaction pathway:

Reactant and Product Optimization: The geometries of the reactants (the chloropyridine and hydrazine) and the product are optimized to find their lowest energy structures.

Transition State Search: A transition state (TS) search is performed to locate the highest point on the reaction energy profile, which corresponds to the Meisenheimer complex intermediate characteristic of SNAr reactions.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. The reactants and products should have all positive frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Non-Linear Optical (NLO) Property Calculations

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. jhuapl.edumdpi.com Organic molecules featuring a "push-pull" electronic structure, like this compound, are prime candidates for exhibiting NLO behavior. ias.ac.in The electron-donating hydrazinyl and methoxy groups push electron density into the π-system, while the electron-withdrawing nitro group pulls density, creating a large change in dipole moment upon electronic excitation.

Computational methods, primarily DFT, are widely used to predict the NLO properties of molecules. nih.gov The key parameters calculated are:

Polarizability (α): A measure of how easily the electron cloud of a molecule is distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity (e.g., second-harmonic generation).

Second Hyperpolarizability (γ): Related to third-order NLO phenomena. acs.org

Calculations on similar pyridine derivatives have shown that the presence of strong donor and acceptor groups significantly enhances the first hyperpolarizability (β). redalyc.org For this compound, the combination of two donor groups and a strong nitro acceptor is expected to result in a large β value. The magnitude of these properties is typically calculated using DFT methods (e.g., B3LYP, CAM-B3LYP) with diffuse basis sets that can accurately describe the behavior of electrons far from the nuclei. researchgate.net

Table 3: Typical Calculated NLO Properties for Push-Pull Pyridine Derivatives

Property Symbol Typical Calculated Value (esu) Significance
Dipole Moment µ 5 - 10 D Indicates charge separation in the ground state
Average Polarizability <α> 20 - 40 x 10⁻²⁴ Linear optical response
Total First Hyperpolarizability β_tot 10 - 50 x 10⁻³⁰ Second-order NLO response
Average Second Hyperpolarizability <γ> 10 - 100 x 10⁻³⁶ Third-order NLO response

Note: Values are representative and based on computational studies of various substituted pyridines designed for NLO applications. redalyc.orgresearchgate.net These theoretical investigations are crucial for the rational design of new NLO materials, allowing for the screening of candidate molecules before undertaking complex and costly synthesis. nih.gov

Crystal Structure

The crystal structure of 6-Hydrazinyl-2-methoxy-3-nitropyridine, while not specifically determined, can be inferred from related structures. It is expected to crystallize in a well-defined lattice, with the molecule adopting a planar or near-planar conformation due to the aromaticity of the pyridine (B92270) ring.

The molecular geometry would be characterized by specific bond lengths and angles. The presence of the hydrazinyl and nitro groups would likely lead to the formation of intermolecular hydrogen bonds. These hydrogen bonds, involving the hydrogen atoms of the hydrazinyl group and the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring of an adjacent molecule, would play a crucial role in the packing of the molecules in the crystal lattice. These interactions contribute to the stability of the crystalline structure.

Coordination Chemistry and Ligand Properties

Ligand Design Principles for Tailored Metal Complex Formation

It is crucial in scientific discourse to rely on published and peer-reviewed data to ensure accuracy and avoid the dissemination of unverified information. Until research on the coordination chemistry of "6-Hydrazinyl-2-methoxy-3-nitropyridine" is conducted and published, a comprehensive article on this subject cannot be written.

Applications in Advanced Materials and Catalysis Non Biological Focus

Potential as a Precursor for Functional Organic Materials

The presence of a reactive hydrazine (B178648) group and an aromatic pyridine (B92270) ring makes 6-hydrazinyl-2-methoxy-3-nitropyridine a promising building block for the synthesis of a variety of functional organic materials. The hydrazine moiety can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. This reactivity allows for the incorporation of the pyridine unit into larger polymeric structures or macrocycles. Such materials could exhibit interesting photophysical or electronic properties, influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the pyridine ring.

For instance, the synthesis of conjugated polymers incorporating this pyridine derivative could lead to materials with tailored band gaps, potentially finding applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The polarity and hydrogen-bonding capabilities of the functional groups could also be leveraged to create supramolecular assemblies with ordered structures.

One potential synthetic route to such materials is the reaction of this compound with various dialdehydes to form polyhydrazones. The properties of the resulting polymers could be tuned by varying the structure of the dialdehyde.

Table 1: Potential Functional Organic Materials Derived from this compound

ReactantResulting MaterialPotential Application
TerephthaldehydeAromatic PolyhydrazoneOrganic Semiconductor
GlyoxalAliphatic PolyhydrazoneChelating Agent
1,4-CyclohexanedioneAlicyclic PolyhydrazoneGas Adsorption

The research on "6-Hydrazinonicotinic acid hydrazide" as a precursor for the chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones demonstrates the utility of similar hydrazine-substituted pyridines in constructing complex organic molecules. researchgate.net This supports the potential of this compound as a versatile precursor in materials synthesis.

Role in the Development of Catalytic Systems

The pyridine nitrogen and the hydrazine group in this compound offer potential coordination sites for metal ions, making it an interesting candidate as a ligand in catalysis. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be finely tuned by the methoxy and nitro substituents.

In homogeneous catalysis, metal complexes of this compound could be employed in a variety of organic transformations. The bidentate coordination of the pyridine nitrogen and the terminal nitrogen of the hydrazine group could form stable chelate rings with transition metals. These complexes could be catalytically active in reactions such as cross-coupling, hydrogenation, and oxidation.

For heterogeneous catalysis, this compound could be grafted onto solid supports, such as silica (B1680970) or polymers, to create immobilized catalysts. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (easy separation and reusability of the catalyst). The direct functionalization of pyridine has been studied extensively as it provides access to core structures important in materials science. acs.org

The electronic nature of the pyridine ring in this compound is significantly influenced by the attached functional groups. The methoxy group is an electron-donating group, which increases the electron density on the pyridine ring and enhances its ability to coordinate to metal centers. Conversely, the nitro group is a strong electron-withdrawing group, which decreases the electron density on the ring. This push-pull electronic effect can modulate the Lewis basicity of the pyridine nitrogen and influence the catalytic activity of the metal center.

By modifying the substituents on the pyridine ring, it's possible to fine-tune the electronic and steric properties of the ligand to optimize the performance of the catalyst for a specific reaction. For example, in some catalytic cycles, a more electron-rich metal center is desirable, while in others, an electron-deficient metal center is more active. The ability to modulate the electronic properties of pyridine-based ligands is a key strategy in the design of covalent organic frameworks (COFs) for catalysis. nih.govresearchgate.net The selective functionalization of pyridine scaffolds is an important transformation in synthetic chemistry. acs.org

Table 2: Predicted Electronic Effects on Catalytic Activity

PropertyInfluence of Methoxy GroupInfluence of Nitro GroupPotential Impact on Catalysis
Electron Density on Pyridine NIncreasedDecreasedModulation of metal-ligand bond strength
Lewis BasicityIncreasedDecreasedTuning of catalyst's Lewis acidity/basicity
π-acceptor/donor propertiesπ-donorπ-acceptorAlteration of the electronic state of the metal center

Studies on the catalytic hydrogenation of pyridine derivatives have shown that the nature of the catalyst and the substituents on the pyridine ring play a crucial role in the activity and selectivity of the reaction. researchgate.net Similarly, Ni-catalyzed C-H alkenylation of pyridines demonstrates the importance of ligand design in controlling regioselectivity. nih.gov

Exploration in Energetic Materials Design (Focus on Synthetic Pathways and Chemical Stability)

The presence of both a nitro group (an explosive toxophore) and a hydrazine group (a high-energy functionality) in this compound makes it a compound of interest in the field of energetic materials. purdue.eduorgchemres.orgpurdue.edu The combination of an oxidizing nitro group and a reducing hydrazine group within the same molecule can lead to a high energy release upon decomposition.

The synthetic pathway to this compound would likely involve the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-6-methoxy-3-nitropyridine, with hydrazine hydrate (B1144303). The stability of the resulting compound would be a critical factor in its potential application as an energetic material. The presence of the methoxy group might influence its thermal stability.

Further reactions of the hydrazine group could lead to the formation of other energetic materials. For example, condensation with nitro-substituted aldehydes could yield energetic hydrazones. Alternatively, diazotization of the hydrazine group followed by reaction with azide (B81097) sources could lead to the formation of highly energetic azidopyridines. The synthesis of energetic materials often involves the introduction of nitrogen-rich functional groups to achieve a high heat of formation and detonation performance. nih.gov

Table 3: Potential Energetic Derivatives and Their Properties

DerivativeSynthetic PrecursorKey Energetic FeaturePredicted Stability
Hydrazone with 2,4,6-trinitrobenzaldehydeThis compoundMultiple nitro groupsModerate
AzidopyridineThis compoundAzide groupLow
Tetrazole derivativeThis compoundTetrazole ringHigh

The chemical stability of such compounds would need to be thoroughly investigated using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine their decomposition temperatures and energy release profiles.

Future Research Directions and Emerging Challenges

Development of Green and Sustainable Synthetic Methodologies

The synthesis of highly substituted pyridines, including derivatives like 6-Hydrazinyl-2-methoxy-3-nitropyridine, has traditionally relied on methods that may not align with the principles of green chemistry. Future research will need to address these shortcomings by developing more environmentally benign and sustainable synthetic routes.

Current Challenges and Future Research Focus:

Reduction of Hazardous Reagents: Traditional nitration and amination reactions often employ harsh reagents like fuming nitric acid or stoichiometric oxidants, which are undesirable from a green chemistry perspective. researchgate.net Future methodologies should aim to replace these with safer alternatives.

Catalyst Innovation: The development of novel, reusable catalysts is a cornerstone of sustainable synthesis. acs.org Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs), could offer significant advantages due to their high surface area, tunable porosity, and ease of separation. acs.org

Solvent Selection: The use of greener solvents or even solvent-free reaction conditions is a critical area of development. acs.org Exploring reactions in water or under microwave irradiation could lead to shorter reaction times and improved yields. nih.gov

Atom Economy: Multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly desirable for their high atom economy. acs.orgacs.org Designing one-pot syntheses for this compound and its derivatives would represent a significant advancement. acs.org

Illustrative Data on Sustainable Synthesis Approaches for Pyridines:

MethodCatalyst/ConditionsAdvantagesReference
Multicomponent ReactionPET@UiO-66 vial, TBHP, THF, 60 °CReusable catalyst, operational simplicity, good to excellent yields. acs.org
Four-Component AnnulationSolvent-free, airHigh functional group compatibility, economical, eco-friendly. acs.org
Microwave IrradiationOne-pot, four-component reactionShorter reaction time, better yields than conventional methods. nih.gov

Exploration of Novel Chemical Transformations and Reaction Pathways

The reactivity of the hydrazinyl, methoxy (B1213986), and nitro groups on the pyridine (B92270) ring of this compound offers a rich playground for exploring novel chemical transformations. Future research will likely focus on leveraging these functional groups to create a diverse array of new molecules.

Potential Areas of Exploration:

Hydrazine (B178648) Group Transformations: The hydrazinyl moiety is a versatile functional group that can participate in a wide range of reactions. naturalspublishing.com Research into its use in denitrogenative coupling reactions, for instance, could provide new routes to C-C bond formation. rsc.orgnih.gov The formation of hydrazones and subsequent heterocyclization reactions are also promising avenues for creating complex molecular architectures. naturalspublishing.comsemanticscholar.org

Nitro Group as a Directing Group and Leaving Group: The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov Future work could explore the selective substitution of the nitro group with various nucleophiles to introduce new functionalities. mdpi.comnih.gov

Cross-Coupling Reactions: The development of new cross-coupling strategies that utilize the inherent reactivity of the substituted pyridine ring is a promising area. This could involve palladium-catalyzed reactions or the use of arylhydrazines as novel electrophilic partners. nih.govresearchgate.net

Photocatalysis: Visible-light-induced reactions offer a green and efficient way to drive chemical transformations. rsc.org Investigating the use of photocatalysts to activate this compound for novel coupling reactions could open up new synthetic possibilities. rsc.orgyoutube.com

Integration with Advanced Computational Modeling for Predictive Chemistry

The use of computational modeling is becoming increasingly integral to modern chemical research. For this compound, computational tools can provide valuable insights into its properties and reactivity, guiding experimental work and accelerating the discovery process.

Applications of Computational Modeling:

Reaction Prediction: Computational models can be used to predict the feasibility and outcome of chemical reactions, saving time and resources in the lab. mit.edu By calculating parameters like frontier orbital energies, researchers can prescreen potential reactants and reaction conditions. mit.edu

Mechanism Elucidation: Understanding the detailed mechanism of a reaction is crucial for its optimization. Computational studies can help to elucidate reaction pathways and identify key intermediates and transition states.

Property Prediction: The electronic and photophysical properties of new derivatives of this compound can be predicted using computational methods. This is particularly useful in the design of new materials with specific optical or electronic properties.

Drug Design: For medicinal chemistry applications, computational modeling can be used to predict the binding of molecules to biological targets, aiding in the design of new drug candidates. nih.govrsc.org

Expanding Utility in Specialized Chemical Fields Beyond Current Scope

While the primary applications of pyridine derivatives are often in pharmaceuticals and agrochemicals, the unique combination of functional groups in this compound suggests potential for its use in other specialized fields. researchgate.netnih.gov

Emerging Areas of Application:

Materials Science: The pyridine scaffold is known to be a component of various functional materials. The nitro and hydrazinyl groups could be exploited to create novel dyes, nonlinear optical materials, or components of energetic materials.

Catalysis: The nitrogen atom of the pyridine ring and the hydrazinyl group can act as ligands for metal catalysts. acs.org Future research could explore the synthesis of metal complexes of this compound and their catalytic activity in various organic transformations.

Coordination Chemistry: The multiple nitrogen and oxygen atoms in the molecule make it an interesting candidate for the synthesis of coordination polymers and metal-organic frameworks with potentially unique structural and functional properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-hydrazinyl-2-methoxy-3-nitropyridine with high purity?

  • Methodological Answer : Microwave-assisted synthesis is a viable approach, as demonstrated for analogous nitropyridine derivatives. Reaction parameters (e.g., temperature, time, catalyst) must be optimized. For example, microwave irradiation at 100–150°C for 30–60 minutes with a palladium catalyst can enhance yield and reduce byproducts . Purification via column chromatography using ethyl acetate/hexane gradients (70:30 to 90:10) is recommended, followed by recrystallization in ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm hydrazinyl and methoxy substituents. The hydrazinyl proton typically appears as a singlet at δ 3.5–4.5 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .
  • IR : Stretching vibrations for nitro groups (1520–1350 cm1^{-1}) and N–H bonds (3300–3200 cm1^{-1}) are critical .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity validation, using acetonitrile/water (60:40) as the mobile phase .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : Store the compound at 2–8°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Monitor degradation via TLC (silica gel, ethyl acetate eluent) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the hydrazinyl group in this compound under acidic conditions?

  • Methodological Answer : The hydrazinyl group undergoes protonation at the β-nitrogen, facilitating nucleophilic substitution or cyclization. Kinetic studies (pH 1–5, 25–60°C) using UV-Vis spectroscopy can track intermediates. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and transition states .

Q. How can researchers resolve contradictions in spectroscopic data for nitro-aromatic derivatives like this compound?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • X-ray crystallography resolves ambiguous NOE effects in NMR.
  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error).
  • Dynamic NMR at variable temperatures (e.g., –40°C to 80°C) detects tautomerism or rotational barriers .

Q. What experimental designs optimize the catalytic reduction of the nitro group in this compound?

  • Methodological Answer : Use a factorial design (2k^k factorial) to test variables:

  • Catalyst : Pd/C (1–5 wt%), Raney Ni.
  • Solvent : Ethanol, THF, or water.
  • Pressure : 1–5 bar H2_2.
    Response surfaces (e.g., yield vs. time) identify optimal conditions. Post-reduction, characterize the amine product via GC-MS and 1^1H NMR .

Q. How does the methoxy group influence the electronic properties of this compound in supramolecular interactions?

  • Methodological Answer : Conduct cyclic voltammetry (scan rate: 50–200 mV/s) to measure redox potentials. Compare with computational results (HOMO-LUMO gaps via Gaussian 09). Methoxy groups donate electron density, stabilizing charge-transfer complexes with electron-deficient aromatics (e.g., tetracyanoquinodimethane) .

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